molecular formula C15H19NOS2 B11750985 (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol

(1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol

Cat. No.: B11750985
M. Wt: 293.5 g/mol
InChI Key: MYXSDBYPTDQVHE-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol is a chemical compound with the molecular formula C15H19NOS2 and a molecular weight of 293.45 g/mol It features a piperidine ring substituted with a methyl group at the nitrogen atom and a methanol group bonded to two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol typically involves the reaction of 1-methylpiperidine with thiophene derivatives under specific conditions. One common method involves the use of Grignard reagents, where a thiophene Grignard reagent reacts with a piperidine derivative to form the desired product . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is essential to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene rings .

Mechanism of Action

The mechanism of action of (1-Methylpiperidin-3-yl)di(thiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction cascades and metabolic processes .

Properties

IUPAC Name

(1-methylpiperidin-3-yl)-dithiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS2/c1-16-8-2-5-12(11-16)15(17,13-6-3-9-18-13)14-7-4-10-19-14/h3-4,6-7,9-10,12,17H,2,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXSDBYPTDQVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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